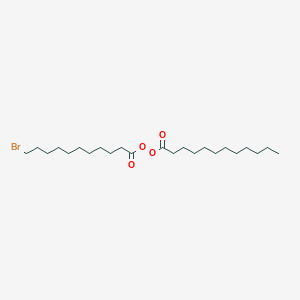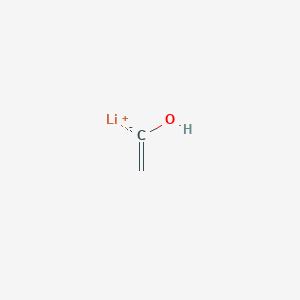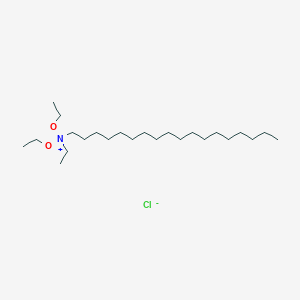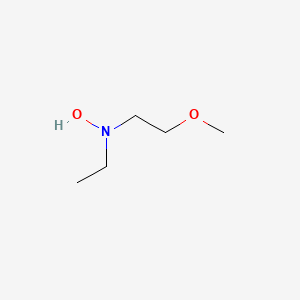![molecular formula C12H14N4O2S B14310118 3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine CAS No. 112598-30-8](/img/structure/B14310118.png)
3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine is a heterocyclic compound with a fascinating structure. Let’s break it down:
3-Nitro: Refers to the nitro group (NO₂) attached to the pyrrole ring.
N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl): This part contains a pyridine ring (pyridin-2-yl), connected to an ethyl chain with a sulfur atom (sulfanyl) and a methyl group (methyl).
1H-pyrrol-2-amine: The core structure is a pyrrole ring with an amino group (NH₂) at position 2.
Métodos De Preparación
Synthetic Routes::
C–C Bond Cleavage Route:
One-Pot Tandem Cyclization/Bromination:
Industrial Production:: The industrial-scale synthesis of this compound would likely involve optimization of the above methods for efficiency and scalability.
Análisis De Reacciones Químicas
3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine can undergo various reactions:
Oxidation: The nitro group can be reduced to an amino group.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Reduction: Reduction of the nitro group to an amino group.
Cyclization: Formation of imidazopyridines.
Common reagents include reducing agents (e.g., LiAlH₄), nucleophiles (e.g., amines), and catalysts (e.g., Cu).
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Industry: As a precursor for other compounds.
Mecanismo De Acción
The exact mechanism remains to be elucidated, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to understand its effects fully.
Propiedades
Número CAS |
112598-30-8 |
|---|---|
Fórmula molecular |
C12H14N4O2S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
3-nitro-N-[2-(pyridin-2-ylmethylsulfanyl)ethyl]-1H-pyrrol-2-amine |
InChI |
InChI=1S/C12H14N4O2S/c17-16(18)11-4-6-14-12(11)15-7-8-19-9-10-3-1-2-5-13-10/h1-6,14-15H,7-9H2 |
Clave InChI |
OGWNKQBYDIKVII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CSCCNC2=C(C=CN2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)
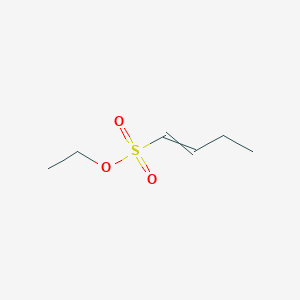
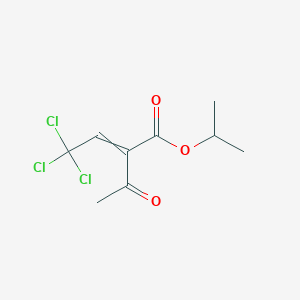
![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)

![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
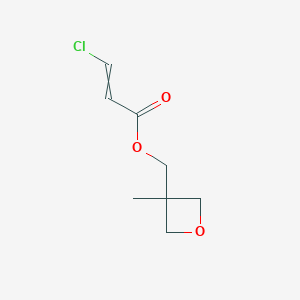
![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)
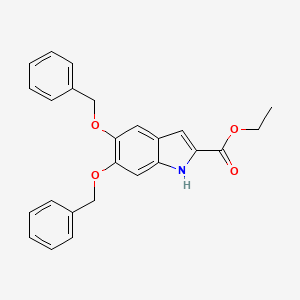
![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)
